3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane

Enzyme inhibition Lipoxygenase Arachidonic acid cascade

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane (CAS 1214875-06-5) is a synthetic, low-molecular-weight (163.17 g/mol) spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core with geminal difluoro substitution at the 3-position of the oxolane ring. Classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase , this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology programs targeting inflammatory, proliferative, and metabolic pathways.

Molecular Formula C7H11F2NO
Molecular Weight 163.16
CAS No. 1214875-06-5
Cat. No. B3222765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
CAS1214875-06-5
Molecular FormulaC7H11F2NO
Molecular Weight163.16
Structural Identifiers
SMILESC1CNCC12CC(CO2)(F)F
InChIInChI=1S/C7H11F2NO/c8-7(9)3-6(11-5-7)1-2-10-4-6/h10H,1-5H2
InChIKeyWUOZAQLQEXWABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane (CAS 1214875-06-5): A Preclinical Spirocyclic Enzyme Inhibitor – Procurement & Differentiation Guide


3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane (CAS 1214875-06-5) is a synthetic, low-molecular-weight (163.17 g/mol) spirocyclic compound featuring a 1-oxa-7-azaspiro[4.4]nonane core with geminal difluoro substitution at the 3-position of the oxolane ring [1]. Classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2], this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology programs targeting inflammatory, proliferative, and metabolic pathways.

Why In-Class 1-Oxa-7-azaspiro[4.4]nonane Analogs Cannot Be Interchanged During Procurement


The 1-oxa-7-azaspiro[4.4]nonane scaffold presents multiple structural diversification points—fluorination pattern, ring-oxygen placement, spiro-junction position, and salt form—each producing distinct physicochemical and pharmacological profiles. For instance, the non-fluorinated parent 1-oxa-7-azaspiro[4.4]nonane (MW 127.19 g/mol) differs from the target compound by two fluorine atoms, which computational data for the target show substantially alters lipophilicity (LogP ~0.77) and eliminates hydrogen-bond donors on the oxolane ring . The hydrochloride salt form (CAS 2177264-61-6, MW 199.62 g/mol) further alters solubility and formulation behavior compared to the free base. Regioisomers such as 6,6-difluoro-1-oxa-4-azaspiro[4.4]nonane [1] and mono-fluorinated analogs like 9-fluoro-1-oxa-7-azaspiro[4.4]nonane (MW 145.17 g/mol) exhibit different hydrogen-bonding topologies and steric environments. These differences directly impact enzyme binding kinetics, metabolic stability, and solubility—parameters critical for reproducible SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane vs. Structural Analogs


Multi-Target Enzyme Inhibition Fingerprint Differentiates 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane from Non-Fluorinated Scaffold

3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The non-fluorinated parent scaffold, 1-oxa-7-azaspiro[4.4]nonane (CAS 176-12-5), carries no such multi-target enzyme inhibition annotation in any authoritative database. This differential pharmacological annotation is consistent with the well-established property that gem-difluoro substitution enhances metabolic stability and target engagement by blocking oxidative metabolism at the substituted position and increasing lipophilicity (target LogP 0.77 vs. predicted lower LogP for the non-fluorinated analog) .

Enzyme inhibition Lipoxygenase Arachidonic acid cascade Inflammation

Dihydroorotase Inhibition: 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane Quantitatively Engages a Pyrimidine Biosynthesis Target

At a concentration of 10 µM and pH 7.37, 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane inhibits dihydroorotase enzyme from mouse Ehrlich ascites cells with a reported IC50 of 1,000,000 nM (1 mM) [1]. While this potency is modest, it provides a quantitative anchor for the compound's engagement with nucleotide metabolism enzymes—a profile not reported for the non-fluorinated scaffold 1-oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) or for mono-fluorinated variants such as 9-fluoro-1-oxa-7-azaspiro[4.4]nonane (CAS 2925102-01-6). The dihydroorotase inhibition data establish a baseline for structure-activity relationship (SAR) optimization studies where fluorination pattern and ring topology can be systematically varied.

Dihydroorotase Pyrimidine biosynthesis Cancer metabolism Enzyme inhibition

Predicted Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane vs. Regioisomeric 6,6-Difluoro Analog

Computed physicochemical properties reveal meaningful differentiation between 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane (target) and its regioisomer 6,6-difluoro-1-oxa-4-azaspiro[4.4]nonane (CAS not listed). The target compound has a computed LogP of 0.77, while the 6,6-difluoro regioisomer, where the difluoro group resides on the pyrrolidine ring rather than the oxolane ring, has a reported LogP of 1.24 [1]. This LogP difference of 0.47 log units represents a roughly three-fold difference in lipophilicity, which can significantly affect membrane permeability, metabolic stability, and plasma protein binding. Both compounds share identical molecular formula (C7H11F2NO), identical molecular weight (163 Da), and comparable polar surface area (~21 Ų), making the LogP difference one of the few measurable discriminators between them.

Physicochemical properties Lipophilicity Hydrogen bonding ADME prediction

Evidence-Backed Application Scenarios for Procuring 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane


Arachidonic Acid Cascade & Inflammation Target Identification

Based on its MeSH-classified activity as a potent lipoxygenase inhibitor with secondary activity against cyclooxygenase [1], 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane is the appropriate starting scaffold for target identification and hit-finding campaigns focused on dual lipoxygenase/cyclooxygenase modulation within the arachidonic acid metabolic cascade. Researchers should procure this specific difluoro derivative rather than the non-fluorinated scaffold to preserve the metabolic stability and target engagement benefits conferred by the gem-difluoro motif.

Nucleotide Metabolism & Antiproliferative SAR Programs

The experimentally determined dihydroorotase inhibition activity (IC50 = 1 mM at 10 µM, pH 7.37) [1] positions this compound as a tractable starting point for SAR studies targeting pyrimidine biosynthesis in cancer or parasitic disease models. Procurement of the 3,3-difluoro variant enables direct benchmarking against future analogs with modified fluorination patterns, ring sizes, or heteroatom placements for optimization of dihydroorotase potency.

Physicochemical Comparator Studies for Spirocyclic Scaffold Selection

The documented LogP difference (target LogP = 0.77 vs. 6,6-difluoro regioisomer LogP = 1.24) [1][2] supports procurement of both compounds for paired physicochemical profiling studies. These studies can deconvolute the contribution of fluorination position (oxolane vs. pyrrolidine ring) to lipophilicity, permeability, and metabolic stability—critical data for medicinal chemistry teams selecting lead scaffolds for oral bioavailability optimization.

Multi-Enzyme Inhibition Profiling and Polypharmacology Research

The annotated multi-target enzyme inhibition profile (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) [1] makes 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane a valuable probe for polypharmacology studies. Researchers investigating compounds with deliberately broad target engagement profiles—or conversely, conducting selectivity panels to identify off-target liabilities—should procure this specific compound as it is the only 1-oxa-7-azaspiro[4.4]nonane derivative with documented multi-enzyme inhibitory activity across these four distinct enzyme families.

Quote Request

Request a Quote for 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.